2-(4-Methylpiperidin-1-yl)-2-(o-tolyl)ethanamine
Overview
Description
2-(4-Methylpiperidin-1-yl)-2-(o-tolyl)ethanamine, also known as MPO or MPOH, is a chemical compound used in scientific research. It is a member of the phenethylamine class of compounds and has been studied for its potential use in various applications.
Mechanism Of Action
The exact mechanism of action of 2-(4-Methylpiperidin-1-yl)-2-(o-tolyl)ethanamine is not fully understood, but it is believed to act as a dopamine reuptake inhibitor, meaning it prevents the reuptake of dopamine by neurons in the brain. This leads to an increase in dopamine levels in the brain, which can have various effects on mood, motivation, and other aspects of behavior.
Biochemical And Physiological Effects
Studies have shown that 2-(4-Methylpiperidin-1-yl)-2-(o-tolyl)ethanamine can have a variety of biochemical and physiological effects, including increasing dopamine levels in the brain, increasing locomotor activity, and altering mood and behavior. It has also been shown to have some potential neuroprotective effects.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(4-Methylpiperidin-1-yl)-2-(o-tolyl)ethanamine in lab experiments is that it is relatively easy to synthesize and can be used in a variety of applications. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are many potential future directions for research on 2-(4-Methylpiperidin-1-yl)-2-(o-tolyl)ethanamine. One area of interest is its potential use in the treatment of mood disorders such as depression and anxiety. Another area of interest is its potential use as a tool in neuroscience research, particularly in studies of the dopamine system. Additionally, further research is needed to better understand its mechanism of action and potential side effects.
Scientific Research Applications
2-(4-Methylpiperidin-1-yl)-2-(o-tolyl)ethanamine has been studied for its potential use in a variety of scientific research applications, including as a potential treatment for depression, anxiety, and other mood disorders. It has also been studied for its potential use as a tool in neuroscience research, particularly in studies of the dopamine system.
properties
IUPAC Name |
2-(2-methylphenyl)-2-(4-methylpiperidin-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-12-7-9-17(10-8-12)15(11-16)14-6-4-3-5-13(14)2/h3-6,12,15H,7-11,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKVFXBMJPZELG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(CN)C2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586458 | |
Record name | 2-(2-Methylphenyl)-2-(4-methylpiperidin-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperidin-1-yl)-2-(o-tolyl)ethanamine | |
CAS RN |
915922-08-6 | |
Record name | 4-Methyl-β-(2-methylphenyl)-1-piperidineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915922-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Methylphenyl)-2-(4-methylpiperidin-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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